Chloromethiuron

Description

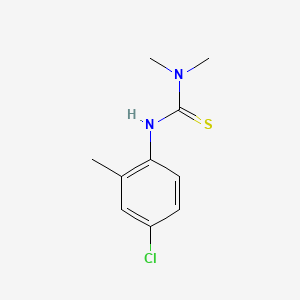

Chloromethiuron (CAS 28217-97-2), chemically designated as N-(4-chloro-2-methylphenyl)-N,N-dimethyl thiourea, is a thiourea-class insecticide and acaricide with the molecular formula C₁₀H₁₃ClN₂S and a molar mass of 228.74 g/mol . It exists as a white crystalline solid and is synthesized via thiocarbonyl surrogate methods involving sulfur and chloroform . This compound is primarily used to control ticks (e.g., Boophilus microplus) and aphids (e.g., Aphis glycines), demonstrating efficacy even against organophosphate-resistant strains . Its mode of action involves oxidation to the toxic N-demethyl derivative, which disrupts neural and reproductive functions in target pests, akin to formamidine acaricides .

Properties

IUPAC Name |

3-(4-chloro-2-methylphenyl)-1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S/c1-7-6-8(11)4-5-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZZDPVVVSNQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058049 | |

| Record name | Chloromethiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28217-97-2 | |

| Record name | N-(2-Methyl-4-chlorophenyl)-N′,N′-dimethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28217-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethiuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROMETHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DBD1FHZ57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of Chloromethiuron typically involves a two-step process:

Chlorination Reaction: Methyl cyanoformate undergoes a chlorination reaction to produce chloromethylisourea alcohol.

Reaction with 3-Chloroaniline: The chloromethylisourea alcohol is then reacted with 3-chloroaniline to yield this compound.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Chloromethiuron undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloromethiuron has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various nitrogen and sulfur-containing compounds.

Biology: Its herbicidal properties make it a valuable tool for studying plant physiology and biochemistry.

Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.

Industry: It is widely used in agriculture for weed control in farmlands, orchards, and lawns.

Mechanism of Action

Chloromethiuron exerts its herbicidal effects by inhibiting the activity of plant vitamin synthesis enzymes. This disruption leads to the inhibition of amino acid and protein synthesis, ultimately stunting plant growth and development . The molecular targets include key enzymes involved in these biosynthetic pathways.

Comparison with Similar Compounds

Methiuron

- Structure : N-(3-methylphenyl)-N,N-dimethyl thiourea (C₁₀H₁₄N₂S), lacking the chlorine substituent present in Chloromethiuron .

- Activity : Less potent against ticks due to reduced electrophilicity from the absence of chlorine, which diminishes binding to target enzymes .

- Application : Primarily used as a rodenticide, unlike this compound’s acaricidal focus .

Diafenthiuron

- Structure : Aryl thiourea with a tert-butyl group.

- Activity : Broad-spectrum insecticide with contact and systemic action, whereas this compound acts mainly via metabolic activation .

- Resistance : Both compounds are antagonized by piperonyl butoxide, indicating cytochrome P450-mediated detoxification in pests .

Formamidine Analogues

Chlordimeform

- Structure : Formamidine derivative (N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide).

- Activity: Shares neurotoxic and sterilizing effects with this compound but exhibits higher mammalian toxicity and carcinogenicity, leading to market withdrawal .

- Persistence : this compound is more environmentally persistent, enhancing its residual efficacy .

Amitraz

- Structure : Dimethylformamidine.

- Activity : Effective against mites and ticks but inactive in studies where this compound showed sterilizing effects .

- Resistance : Cross-resistance observed in Boophilus microplus strains, linked to reduced N-demethyl metabolite production .

Comparison with Functionally Similar Compounds

Diflubenzuron

- Mechanism : Inhibits chitin synthase, disrupting exoskeleton formation.

- Specificity : Targets larval stages, whereas this compound affects adult fecundity and neural function .

- Efficacy : Both control Aphis glycines, but this compound at 500 g/ha spares natural enemies, offering integrated pest management (IPM) advantages .

Toxicity and Resistance Profiles

Biological Activity

Chloromethiuron is a selective herbicide belonging to the formamidine class, primarily used for controlling weeds in various crops. This compound has garnered attention due to its unique biological activity, which includes effects on both target and non-target organisms. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (chemical formula: C₇H₈ClN₃O) acts primarily as a herbicide by inhibiting photosynthesis in plants. Its mode of action involves interference with the photosynthetic electron transport chain, leading to the disruption of energy production in target plants. This results in stunted growth and eventual plant death.

| Property | Value |

|---|---|

| Molecular Weight | 175.61 g/mol |

| Solubility in Water | 0.1 g/L |

| pH (aqueous solution) | 6-7 |

| Melting Point | 170-172 °C |

Biological Activity and Toxicity

This compound exhibits varying degrees of toxicity depending on the exposure route and species. Acute toxicity studies have demonstrated that this compound has a relatively low oral LD50 value, indicating moderate toxicity to mammals.

Table 2: Toxicity Data of this compound

| Species | Route | LD50 (mg/kg) |

|---|---|---|

| Rat | Oral | 1350 |

| Mouse | Oral | 800 |

| Rabbit | Dermal | >2000 |

The compound's toxicity profile suggests that it poses risks to non-target organisms, including beneficial insects and aquatic life. Chronic exposure may lead to reproductive and developmental effects, necessitating careful management in agricultural settings.

Case Studies on Biological Activity

- Herbicidal Efficacy : A study conducted on various crops demonstrated that this compound effectively controlled a range of broadleaf weeds without significantly affecting crop yield. The herbicide was found to be particularly effective against species such as Amaranthus retroflexus and Chenopodium album.

- Impact on Non-Target Species : Research highlighted the adverse effects of this compound on beneficial arthropods, particularly predatory mites. Field studies indicated a significant reduction in populations of beneficial insects following application, raising concerns about ecological balance.

- Environmental Persistence : this compound exhibits moderate persistence in soil, with half-lives ranging from 10 to 30 days depending on environmental conditions. This persistence raises concerns regarding potential groundwater contamination and impacts on soil microbial communities.

Mechanisms of Degradation

This compound is subject to microbial degradation in soil environments. Studies have identified specific microbial strains capable of utilizing this compound as a carbon source, leading to its breakdown into less harmful metabolites. This bioremediation potential is crucial for mitigating environmental impacts.

Table 3: Microbial Degradation Pathways

| Microbial Strain | Degradation Rate (mg/day) |

|---|---|

| Pseudomonas sp. | 5 |

| Bacillus subtilis | 3 |

| Mycobacterium sp. | 2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.